molecular formula C12H16BrNO2 B3048471 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde CAS No. 1706436-99-8

5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde

Cat. No.: B3048471
CAS No.: 1706436-99-8
M. Wt: 286.16
InChI Key: NIULTYLFYFWUEI-UHFFFAOYSA-N
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Description

5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde typically involves the bromination of 4-(diethylamino)-2-methoxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 5-Bromo-4-(diethylamino)-2-methoxybenzoic acid.

    Reduction: 5-Bromo-4-(diethylamino)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic aldehydes on cellular processes. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins or other biomolecules. The bromine atom and diethylamino group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    4-(Diethylamino)-2-methoxybenzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-methoxybenzaldehyde: Lacks the diethylamino group, which affects its solubility and interaction with biological targets.

    5-Bromo-4-(dimethylamino)-2-methoxybenzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group, which may influence its chemical and biological properties.

Uniqueness: The presence of both the bromine atom and the diethylamino group in 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-bromo-4-(diethylamino)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-12(16-3)9(8-15)6-10(11)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULTYLFYFWUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231030
Record name Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706436-99-8
Record name Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706436-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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